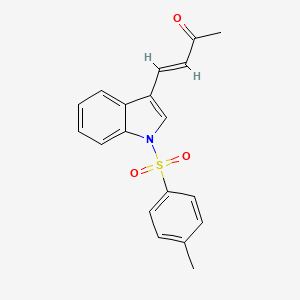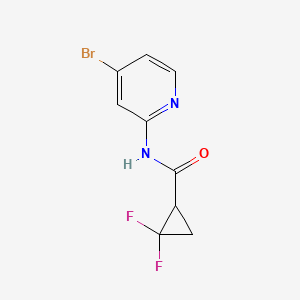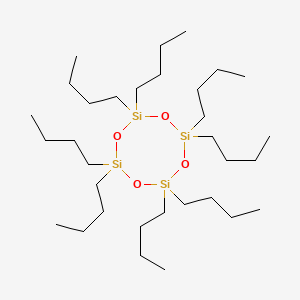
1,3-Oxathiolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane-2,5-dione is an organosulfur compound with the molecular formula C3H2O3S. It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of carbon disulfide (CS2) with epoxides in the presence of a base such as pyridine. For example, the reaction of carbon disulfide with 2-methyloxirane in nitromethane (MeNO2) at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts may vary to optimize yield and reduce costs. Common solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) .
化学反応の分析
Types of Reactions
1,3-Oxathiolane-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Ring Opening (NRO): This reaction involves the nucleophilic attack on the carbon atoms of the oxathiolane ring, leading to the formation of different heterocyclic compounds.
Cyclization Reactions: The compound can participate in cyclization reactions with heterocumulenes to form functionalized heterocycles.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound include various functionalized heterocycles, such as 5-methyl-1,3-oxathiolane-2-thione .
科学的研究の応用
1,3-Oxathiolane-2,5-dione has several scientific research applications:
作用機序
The mechanism of action of 1,3-oxathiolane-2,5-dione involves its ability to undergo nucleophilic ring-opening reactions. This property allows it to act as a versatile intermediate in the synthesis of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific derivatives and their applications .
類似化合物との比較
Similar Compounds
1,3-Thiazolidine: Similar to 1,3-oxathiolane-2,5-dione but contains a nitrogen atom instead of an oxygen atom.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of one sulfur and one oxygen atom.
Uniqueness
This compound is unique due to its combination of sulfur and oxygen atoms in a five-membered ring, which imparts distinct chemical properties and reactivity compared to other heterocycles .
特性
CAS番号 |
15076-85-4 |
|---|---|
分子式 |
C3H2O3S |
分子量 |
118.11 g/mol |
IUPAC名 |
1,3-oxathiolane-2,5-dione |
InChI |
InChI=1S/C3H2O3S/c4-2-1-7-3(5)6-2/h1H2 |
InChIキー |
GGOJXJSBRRDSHY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)


![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)







